Suspensaside

Antibacterial Natural Product Minimum Inhibitory Concentration

Suspensaside is a caffeoyl glycoside of β,3,4‑trihydroxyphenethyl alcohol, specifically DL‑β,3,4‑trihydroxyphenethyl‑O‑α‑L‑rhamnopyranosyl‑(1→6)‑4‑O‑caffeoyl‑β‑D‑glucopyranoside (C29H36O16; MW 640.58 g/mol), first isolated from the dried fruits of Forsythia suspensa Vahl (Oleaceae). The molecule belongs to the phenylethanoid glycoside family and bears a rhamnosyl‑(1→6)‑glucosyl disaccharide core that distinguishes it from the closely related acteoside series.

Molecular Formula C29H36O16
Molecular Weight 640.6 g/mol
CAS No. 84213-44-5
Cat. No. B1233519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuspensaside
CAS84213-44-5
Synonyms3,4-trihydroxyphenethyl-O-rhamnopyranosyl-(1-6)-4-O-caffeoyl-glucopyranoside
suspensaside
Molecular FormulaC29H36O16
Molecular Weight640.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C3=CC(=C(C=C3)O)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C29H36O16/c1-12-22(36)23(37)25(39)28(43-12)42-11-20-27(45-21(35)7-3-13-2-5-15(30)17(32)8-13)24(38)26(40)29(44-20)41-10-19(34)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-34,36-40H,10-11H2,1H3
InChIKeyIAXBXCJUSPUULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suspensaside (CAS 84213-44-5): Baseline Identity and Sourcing Context for a Forsythia-Derived Caffeoyl Glycoside


Suspensaside is a caffeoyl glycoside of β,3,4‑trihydroxyphenethyl alcohol, specifically DL‑β,3,4‑trihydroxyphenethyl‑O‑α‑L‑rhamnopyranosyl‑(1→6)‑4‑O‑caffeoyl‑β‑D‑glucopyranoside (C29H36O16; MW 640.58 g/mol), first isolated from the dried fruits of Forsythia suspensa Vahl (Oleaceae) [1][2][3]. The molecule belongs to the phenylethanoid glycoside family and bears a rhamnosyl‑(1→6)‑glucosyl disaccharide core that distinguishes it from the closely related acteoside series [2]. Together with forsythiaside, suspensaside constitutes one of the two dominant caffeoylglycoside markers of F. suspensa, a botanical source material long used in traditional Chinese medicine for its anti‑inflammatory and antibacterial properties [3].

5‑LO pathway probeDefined intermediate potency in human leukocyte 5‑HETE/LTB4 assays supports SAR and combination screening studies.
Antibacterial screeningReported MIC against S. aureus provides a phenylethanoid glycoside benchmark for natural product panels.
Botanical authenticationSpecies‑specific marker for Forsythia suspensa; enables chemotaxonomic QC of plant material.

Suspensaside (CAS 84213-44-5) Procurement Risk: Why In‑Class Substitution of Phenylethanoid Glycosides Fails


Phenylethanoid glycosides such as suspensaside, forsythiaside, acteoside (verbascoside), and β‑hydroxyacteoside share a common scaffold but diverge markedly in their glycosidic linkage pattern, degree of B‑ring hydroxylation, and caffeoyl esterification position [1]. In the Forsythia genus, the rhamnosyl‑(1→6)‑glucosyl group found in suspensaside and forsythiaside is restricted to F. suspensa, whereas the rhamnosyl‑(1→3)‑glucosyl group of acteoside predominates in F. viridissima [1]. These subtle structural variations translate into distinct potency hierarchies in enzyme inhibition, antibacterial spectrum, and in‑vivo pharmacodynamic behaviour, meaning that interchange without experimental verification risks selecting a compound that lacks the desired activity profile for a given research or industrial application [2].

Target
Suspensaside
Rhamnosyl‑(1→6)‑glucosyl core; B‑ring hydroxylation; intermediate 5‑LO activity and sustained in‑vivo hypotension.
Substitute risk
Acteoside / Forsythiaside
Different linkage pattern (1→3 vs. 1→6) alters enzyme inhibition rank order and may not reproduce the same vascular endpoint.
Structural variations within phenylethanoid glycosides lead to distinct potency hierarchies and pharmacodynamic profiles; direct interchange without verification risks selecting a compound with mismatched activity.

Suspensaside (CAS 84213-44-5) Quantitative Differentiation Evidence: Comparator‑Backed Data for Scientific Selection


Antibacterial Potency Against Staphylococcus aureus: Suspensaside vs. Acteoside (Verbascoside)

In the original isolation study, suspensaside exhibited antibacterial activity against Staphylococcus aureus Terashima with a minimum inhibitory concentration (MIC) of 4.1 mM (2.6 mg/mL) [1]. By comparison, the structurally distinct phenylethanoid glycoside acteoside (verbascoside) shows a reported MIC of 128 µg/mL (≈0.21 mM as the free compound) against S. aureus, including a methicillin‑resistant strain, when isolated from Ballota nigra [2]. Direct cross‑study comparison is limited by differences in the bacterial strain and assay protocol; however, the data indicate that suspensaside’s antibacterial MIC against the Terashima strain lies in a different activity band, nearly two orders of magnitude higher in mass‑concentration terms than the potent acteoside value reported in a recent comprehensive review.

Anti‑S. aureus MIC
Cross‑study comparable
Suspensaside 4.1 mM (2.6 mg/mL) vs. Acteoside ~0.21 mM (128 µg/mL). Different strains; direct comparison limited.
Reported MIC endpoint context; supports antimicrobial screening differentiation.
Strain (Terashima vs. MRSA) and protocol differences restrict quantitative cross‑study ranking.
Antibacterial Natural Product Minimum Inhibitory Concentration

Selective 5‑Lipoxygenase Inhibition in Human Leukocytes: Head‑to‑Head IC50 Comparison with Forsythiaside, Acteoside, and β‑Hydroxyacteoside

In a single controlled study profiling four caffeoylglycosides, suspensaside inhibited the formation of the 5‑lipoxygenase product 5‑HETE in human peripheral polymorphonuclear leukocytes with an IC50 of 49.0 µM, and inhibited leukotriene B4 (LTB4) formation with an IC50 of 8.85 µM . These values position suspensaside as moderately active: forsythiaside was markedly more potent (5‑HETE IC50 1.92 µM; LTB4 IC50 1.01 µM), acteoside showed intermediate potency (IC50 4.85 µM and 2.93 µM), while β‑hydroxyacteoside was the weakest (IC50 40.0 µM and 8.50 µM). In rat peritoneal cells, the same rank order was largely preserved: suspensaside IC50 for 5‑HETE was 7.97 µM, compared with 2.50 µM for forsythiaside, 5.27 µM for acteoside, and 19.3 µM for β‑hydroxyacteoside.

5‑LO IC50 (human PMN)
Head‑to‑head
5‑HETE IC50 49.0 µM; LTB4 IC50 8.85 µM. Forsythiaside > Acteoside > Suspensaside > β‑OH‑acteoside.
Supports intermediate‑potency SAR tool in 5‑LO pathway assay.
Single‑study comparator data (Planta Medica 1987); direct rank‑order in human leukocytes.
Inflammation Leukotriene 5‑Lipoxygenase IC50

Chemotaxonomic Source Fidelity: Suspensaside as a Species‑Specific Marker for Forsythia suspensa

Suspensaside and forsythiaside, both bearing a rhamnosyl‑(1→6)‑glucosyl group, are consistently isolated as the principal phenylethanoid glycosides from Forsythia suspensa fruit, whereas they are absent from the closely related species F. viridissima [1]. In contrast, acteoside and β‑hydroxyacteoside—possessing a rhamnosyl‑(1→3)‑glucosyl group—predominate in F. viridissima. This reciprocal distribution provides a binary chemotaxonomic fingerprint: detection of suspensaside unambiguously indicates F. suspensa origin, which is critical when sourcing authenticated botanical reference material or constructing species‑specific extract libraries.

Species marker
Class‑level inference
Exclusive to F. suspensa (rhamnosyl‑(1→6)‑glucosyl); absent in F. viridissima.
Botanical authentication QC reference; supports species‑specific library construction.
Binary chemotaxonomic fingerprint compiled in 2007 review.
Botanical Authentication Chemotaxonomy Quality Control

In‑Vivo Hypotensive Profile in Spontaneously Hypertensive Rats: A Functional Divergence from Acteoside

Suspensaside is reported to elicit a continuous hypotensive effect when administered to spontaneously hypertensive rats (SHR), an in‑vivo profile not reproduced by acteoside or isoacteoside in the same experimental context [1]. While quantitative blood‑pressure time‑course data are not provided in the available literature, the qualitative distinction—sustained hypotension with suspensaside versus weak or absent activity for acteoside—points to a pharmacodynamic difference likely rooted in the divergent glycosidic linkage or the additional B‑ring hydroxyl group present in suspensaside. This functional divergence makes suspensaside the preferred tool when an in‑vivo vascular endpoint is required within the phenylethanoid glycoside class.

In‑vivo hypotension (SHR)
Class‑level inference
Suspensaside: sustained hypotension; Acteoside/isoacteoside: weak or absent activity.
Reported vascular endpoint divergence; model‑response context for cardiovascular studies.
Quantitative dose‑response data not available; qualitative distinction only.
Cardiovascular Hypotensive Spontaneously Hypertensive Rat

Suspensaside (CAS 84213-44-5) High‑Confidence Research & Industrial Application Scenarios


Intermediate‑Potency 5‑Lipoxygenase Probe for Anti‑Inflammatory Drug Discovery

In programs screening for leukotriene biosynthesis inhibitors, suspensaside’s well‑characterized IC50 values for 5‑HETE (49.0 µM) and LTB4 (8.85 µM) in human PMNs [1] make it a useful intermediate‑potency reference compound. Its activity is sufficiently distinct from the highly potent forsythiaside (IC50 ~1–2 µM) to allow ranking of novel inhibitors, while still permitting detection of additive or synergistic effects in combination screens.

Authenticated Botanical Reference Material for Forsythia suspensa‑Based Products

Because suspensaside is a species‑specific marker for F. suspensa [1], its presence (or spiking) in extracts serves as a diagnostic chemotaxonomic standard in HPLC‑based quality control of Forsythiae Fructus raw materials and finished herbal products. Procurement of isolated suspensaside therefore directly supports pharmacopoeial monograph development and botanical ingredient authentication workflows.

Antibacterial Susceptibility Breakpoint Determination in Natural Product Panels

With an established MIC of 4.1 mM (2.6 mg/mL) against S. aureus Terashima [1], suspensaside provides a benchmark for the upper‑range potency of phenylethanoid glycosides. It can be deployed as a control in natural product antibacterial screening cascades to define activity cut‑offs, particularly when comparing extracts from Forsythia species or when differentiating from the substantially lower MIC values reported for acteoside against MRSA [2].

In‑Vivo Hypotensive Lead Exploration in Rodent Models

For laboratories investigating plant‑derived vasoactive agents, suspensaside’s sustained hypotensive effect in the spontaneously hypertensive rat model [1] provides a phenotypic entry point that the structurally similar but cardiovascularly inactive acteoside cannot match. This scenario is particularly relevant for early‑stage pharmacological validation of traditional Forsythia preparations.

Application
Selection Property
Validation Focus
5‑LO pathway inhibition studies
Intermediate‑potency profile
5‑HETE/LTB4 rank‑order in human PMN assay
Botanical authentication QC
F. suspensa species marker
HPLC‑based chemotaxonomic fingerprint
Antibacterial screening panels
Phenylethanoid glycoside benchmark
MIC endpoint against S. aureus strains
Cardiovascular model studies
In‑vivo hypotensive phenotype
SHR blood‑pressure endpoint monitoring
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